Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
CAS No.: 1251705-59-5
Cat. No.: VC4570876
Molecular Formula: C19H14ClF3N2O3
Molecular Weight: 410.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251705-59-5 |
|---|---|
| Molecular Formula | C19H14ClF3N2O3 |
| Molecular Weight | 410.78 |
| IUPAC Name | methyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C19H14ClF3N2O3/c1-28-18(27)14-16(11-6-4-8-13(20)15(11)25-17(14)26)24-9-10-5-2-3-7-12(10)19(21,22)23/h2-8H,9H2,1H3,(H2,24,25,26) |
| Standard InChI Key | YGZWDNBGYKUZAG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |
Introduction
Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline class, known for its diverse biological activities. This compound features a chloro substituent, a trifluoromethyl group, and an amino group, making it a potential candidate for various scientific applications, particularly in medicinal chemistry.
Synthesis Methods
The synthesis of methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step reactions. One method uses boron trifluoride etherate as a catalyst to promote cyclization reactions, allowing for the incorporation of multiple functional groups in a single synthetic route.
Synthesis Steps
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Starting Materials: The synthesis often begins with appropriate precursors that can be modified to introduce the necessary functional groups.
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Cyclization: Boron trifluoride etherate is used to facilitate the formation of the quinoline ring.
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Functional Group Introduction: Steps to introduce the chloro, trifluoromethyl, and amino groups are crucial for achieving the desired structure.
Biological Activity and Potential Applications
Quinoline derivatives, including this compound, can exhibit significant biological activity through mechanisms such as enzyme inhibition or receptor antagonism. The presence of electron-withdrawing groups like trifluoromethyl may enhance these interactions by increasing lipophilicity and altering binding affinities.
Potential Applications Table
| Application | Mechanism |
|---|---|
| Medicinal Chemistry | Enzyme Inhibition, Receptor Antagonism |
| Pharmaceutical Agent | Potential for treating various diseases due to its biological activity |
Comparison with Similar Compounds
Other quinoline derivatives, such as ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate, share similar structural features but differ in their ester group (ethyl vs. methyl), which can affect solubility and bioavailability .
Comparison Table
| Compound | Ester Group | Molecular Weight |
|---|---|---|
| Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate | Methyl | Approximately 446 g/mol |
| Ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate | Ethyl | 424.8 g/mol |
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